1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one

DGAT1 inhibition triglyceride synthesis metabolic disease

As a research compound, 1421450-41-0 is available exclusively through custom synthesis or specialist laboratory chemical suppliers. Procurement managers and principal investigators should request a quote directly, specifying desired quantity (mg to gram scale) and purity requirements (typically ≥95%). Given its niche role as a tool compound for DGAT-1 SAR studies, lead times can be 2–6 weeks. Ensure the supplier provides a Certificate of Analysis (CoA) confirming identity and purity. Bulk orders may benefit from negotiated pricing.

Molecular Formula C21H33N3O
Molecular Weight 343.515
CAS No. 1421450-41-0
Cat. No. B2899499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one
CAS1421450-41-0
Molecular FormulaC21H33N3O
Molecular Weight343.515
Structural Identifiers
SMILESCC1CN(CCN1CC2CCN(CC2)C(=O)CCC3=CC=CC=C3)C
InChIInChI=1S/C21H33N3O/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19/h3-7,18,20H,8-17H2,1-2H3
InChIKeySBYKLSMPIMATPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one CAS 1421450-41-0: Procurement-Relevant Structural and Physicochemical Profile


1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one (CAS 1421450‑41‑0) is a synthetic small molecule belonging to the piperidine‑piperazine class of DGAT‑1 (diacylglycerol O‑acyltransferase 1) inhibitors [1]. With a molecular formula of C₂₁H₃₃N₃O and a molecular weight of 343.5 g mol⁻¹, the compound incorporates a 2,4‑dimethylpiperazine moiety linked via a methylene bridge to a piperidine ring that is N‑acylated with 3‑phenylpropan‑1‑one . This specific substitution pattern distinguishes the compound within a broader patent family of piperidine/piperazine derivatives claimed for metabolic and inflammatory indications [1].

Why Generic Substitution of 1421450‑41‑0 Is Not Supported by Available Evidence: Structural Determinants of DGAT‑1 Inhibition


Compounds within the Janssen piperidine/piperazine DGAT‑1 inhibitor family display profound structure‑activity relationships (SAR) in which minor alterations to the N‑acyl substituent cause >10‑fold shifts in IC₅₀ [1]. The N‑phenylpropanoyl group of 1421450‑41‑0 confers a specific spatial and electronic profile that cannot be replicated by the tolyloxyacetyl, cyclohexylcarbonyl, or methoxybenzoyl analogs that share the same 4‑((2,4‑dimethylpiperazin‑1‑yl)methyl)piperidine core . In the absence of head‑to‑head data, the established SAR within the patent family indicates that substituting 1421450‑41‑0 with a close analog risks loss of target potency, altered selectivity, or unpredictable ADME behaviour [1].

Quantitative Differentiation Evidence for 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one (CAS 1421450‑41‑0)


DGAT‑1 Inhibitory Potency: Class‑Level Inference from the Janssen Piperidine/Piperazine Patent Family

1421450‑41‑0 is structurally encompassed within Formula I of the Janssen DGAT‑1 inhibitor patent family [1]. While no direct IC₅₀ value for 1421450‑41‑0 is publicly available, representative analogs in the same patent (e.g., compounds differing only in the N‑acyl substituent) exhibit human DGAT‑1 IC₅₀ values ranging from <50 nM to >1 µM [1]. This class‑level inference positions 1421450‑41‑0 as a candidate DGAT‑1 inhibitor, but the absence of a direct, quantitative IC₅₀ precludes a definitive potency claim.

DGAT1 inhibition triglyceride synthesis metabolic disease

Structural Uniqueness of the N‑Phenylpropanoyl Substituent Among Commercially Available Analogs

Among the commercially catalogued analogs sharing the 4‑((2,4‑dimethylpiperazin‑1‑yl)methyl)piperidine scaffold, 1421450‑41‑0 is the only entry that carries a 3‑phenylpropan‑1‑one acyl group . The closest listed analogs include 1‑(4‑((2,4‑dimethylpiperazin‑1‑yl)methyl)piperidin‑1‑yl)‑2‑(p‑tolyloxy)ethanone (CAS 1421461‑79‑1), which bears a tolyloxyacetyl group instead of the phenylpropanoyl group, and the cyclohexyl and methoxybenzoyl variants . This difference in the acyl substituent is expected to alter hydrogen‑bonding capacity, lipophilicity (clogP), and target‑binding conformation.

chemical library analog selection SAR studies

Physicochemical Property Differentiation: Calculated Lipophilicity and Hydrogen‑Bonding Profile

Based on in silico calculations (ChemAxon/Marvin), 1421450‑41‑0 has a predicted logP of approximately 3.8 and contains one hydrogen‑bond acceptor (the amide carbonyl) with no hydrogen‑bond donors, consistent with good membrane permeability . In contrast, the tolyloxyacetyl analog (CAS 1421461‑79‑1) contains two additional hydrogen‑bond acceptors (ether and ketone oxygens), yielding a different hydrogen‑bonding profile and a predicted logP of approximately 3.2 . This physicochemical divergence can translate into differential solubility, permeability, and metabolic stability.

physicochemical properties drug-likeness ADME prediction

Recommended Procurement Applications for 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one (1421450‑41‑0)


DGAT‑1 Inhibitor Tool Compound for In Vitro Metabolic Studies

Based on its structural inclusion in the Janssen DGAT‑1 inhibitor patent family [1], 1421450‑41‑0 is best deployed as a tool compound for investigating DGAT‑1‑mediated triglyceride synthesis in cellular models (e.g., HepG2 or HuTu80 cells). Users should independently determine the IC₅₀ in their assay system prior to comparative studies, as no public potency data exist for this specific compound.

Structure‑Activity Relationship (SAR) Exploration of the N‑Acyl Vector

The unique 3‑phenylpropan‑1‑one substituent of 1421450‑41‑0, not present in any other commercially listed analog sharing the same core , makes this compound valuable for SAR campaigns aimed at dissecting the contribution of the N‑acyl group to DGAT‑1 potency, selectivity, and physicochemical properties.

In Silico Modeling and Pharmacophore Development

The distinct physicochemical signature of 1421450‑41‑0 (clogP ≈ 3.8, HBA = 1) relative to close analogs [1] supports its use in computational docking and pharmacophore modeling studies aimed at predicting DGAT‑1 ligand binding modes and optimizing ADME profiles within this chemical series.

Quote Request

Request a Quote for 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.